molecular formula C10H21IN4S B1518715 5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide CAS No. 1171624-87-5

5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide

Cat. No. B1518715
CAS RN: 1171624-87-5
M. Wt: 356.27 g/mol
InChI Key: YXLZAYXNWXPSMD-UHFFFAOYSA-N
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Description

5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide (TAME-HI) is an organic compound composed of an amine group, a hydroiodide group, and five carbon atoms. It is a colorless, odorless crystalline solid that is soluble in water and alcohol. TAME-HI has a variety of applications in the scientific research field, ranging from its use as a reagent in chemical synthesis to its use as a probe in imaging studies. Additionally, possible future directions for the compound will be discussed.

Scientific Research Applications

Amine Exchange Reactions

  • Amine Exchange Reactions in Aqueous Solution : The compound 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide, which shares a similar structural motif with the chemical , undergoes amine exchange reactions with glycine and β-alanine in aqueous solutions. This leads to the formation of specific acetate and propanoate ion associates (Sun Min’yan’ et al., 2010).

Synthesis of Heterocyclic Compounds

  • Synthesis of Novel Cyclopropane Oxazolones : The compound 4-sulfanylmethylene-5(4H)-oxazolones, synthesized from similar sulfanyl-containing molecules, are used as precursors for 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives (Clerici et al., 1999).
  • Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones : Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate, a related compound, is utilized in the synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the role of sulfanyl and triazole groups in heterocyclic chemistry (Yong Sun et al., 2010).

Synthesis of Polyazacryptands

  • Formation of Macroheterocycles for Anion Recognition : Triazoles with sulfanyl groups are used in synthesizing macroheterocycles like hexapyrrolic pentaazacryptand, which are capable of forming complexes with various ions, indicating potential applications in anion recognition and binding (D. Jana et al., 2013).

Catalysis and Reaction Mechanisms

  • Catalysis in Organophosphate Hydrolysis : N,N,N′,N′-Tetrakis(1-methylimidazol-2-ylmethyl)pentane-1,5-diamine and its metal complexes exhibit catalytic activity in the hydrolysis of organophosphate triesters. This demonstrates the potential of related compounds in catalysis, particularly in biochemical or environmental applications (R. Clewley et al., 1989).

properties

IUPAC Name

5-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pentan-1-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4S.HI/c1-3-14-9(7-5-4-6-8-11)12-13-10(14)15-2;/h3-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLZAYXNWXPSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)CCCCCN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide
Reactant of Route 2
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide
Reactant of Route 3
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide
Reactant of Route 4
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide
Reactant of Route 5
Reactant of Route 5
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide
Reactant of Route 6
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide

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